DL-Propargylglycine

描述

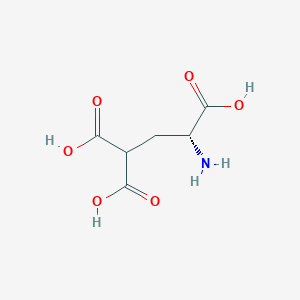

RN given refers to cpd without isomeric designation; structure

Structure

3D Structure

属性

IUPAC Name |

2-aminopent-4-ynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYHPLMPMRKMPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301033465 |

Source

|

| Record name | Propargylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301033465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50428-03-0, 64165-64-6 |

Source

|

| Record name | DL-Propargylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50428-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propargylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050428030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propargyl glycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propargylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301033465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-pentynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-aminopent-4-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPARGYLGLYCINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU67PLJ48R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of DL-Propargylglycine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Propargylglycine (PAG) is a classical and widely utilized irreversible inhibitor of the enzyme cystathionine (B15957) γ-lyase (CSE), a critical component of the transsulfuration pathway. By inhibiting CSE, this compound effectively curtails the endogenous production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with pleiotropic physiological and pathophysiological roles. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, quantitative inhibitory data, detailed experimental protocols for its characterization, and its impact on key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development.

Core Mechanism of Action: Irreversible Inhibition of Cystathionine γ-Lyase

This compound's primary mechanism of action is the irreversible inhibition of cystathionine γ-lyase (CSE), a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[1][2][3][4] CSE is a key enzyme in the transsulfuration pathway, where it catalyzes the conversion of cystathionine to L-cysteine, α-ketobutyrate, and ammonia.[5][6] Furthermore, CSE is a major source of endogenous hydrogen sulfide (H₂S) through its action on L-cysteine.[7][8][9]

The inhibition of CSE by this compound is a "suicide" inactivation mechanism.[10] The propargyl group of PAG is crucial for this process. Mechanistically, the amino group of propargylglycine (B1618536) initially forms an external aldimine with the PLP cofactor in the active site of CSE.[3] Subsequently, a proton is abstracted from the β-position of the alkyne, leading to the formation of a reactive allene (B1206475) intermediate.[11] This allene is then attacked by a nucleophilic residue in the active site, specifically the hydroxyl group of a tyrosine residue (Tyr114 in human CSE), forming a stable vinyl ether.[3][12] This covalent modification of the active site sterically hinders the access of the natural substrate, L-cysteine, thereby irreversibly inactivating the enzyme.[3]

Quantitative Inhibition Data

The inhibitory potency of this compound against cystathionine γ-lyase has been quantified in various studies. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below. It is important to note that DL-PAG is a racemic mixture, and the L-isoform is the active inhibitor of CSE.[10]

| Inhibitor | Target Enzyme | Source | IC₅₀ (µM) | Reference |

| This compound (PAG) | Cystathionine γ-lyase (CSE) | Human (recombinant) | 40 ± 8 | [10] |

| This compound (PAG) | H₂S synthesis activity | Rat liver preparations | 55 | [3] |

Impact on Cellular Signaling Pathways

The inhibition of CSE by this compound leads to a reduction in intracellular H₂S levels, which in turn modulates the activity of several key signaling pathways. The most well-documented of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

Hydrogen sulfide has been shown to influence the NF-κB signaling pathway, a central regulator of inflammation and immune responses. Studies have indicated that inhibition of H₂S production using this compound can lead to a decrease in the activation of NF-κB.[7] This suggests that endogenous H₂S may have a pro-inflammatory role in certain contexts by promoting NF-κB activity. The inhibition of CSE by PAG can, therefore, exert anti-inflammatory effects by downregulating the NF-κB pathway.[7]

MAPK Signaling Pathway

The MAPK signaling cascades are crucial for regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Evidence suggests that H₂S can activate the Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway.[7] By inhibiting H₂S production, this compound can modulate MAPK signaling, although the precise downstream consequences are likely cell-type and context-dependent.

Experimental Protocols

In Vitro Cystathionine γ-Lyase (CSE) Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on CSE activity by measuring the production of H₂S.

Materials:

-

Purified recombinant human CSE

-

This compound (PAG)

-

L-cysteine

-

Pyridoxal-5'-phosphate (PLP)

-

Sodium phosphate (B84403) buffer (50 mM, pH 8.2)

-

Zinc acetate (B1210297) solution (1% w/v)

-

N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution (20 mM in 7.2 M HCl)

-

Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing 5 µg of purified CSE enzyme, 10 µM PLP, and 50 mM sodium phosphate buffer (pH 8.2) in a final volume of 100 µL.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 1 mM L-cysteine to the mixture.

-

Incubate the reaction at 37°C for 60 minutes in a shaking water bath.

-

Stop the reaction by adding 50 µL of 1% zinc acetate to trap the H₂S as zinc sulfide.

-

Add 50 µL of N,N-dimethyl-p-phenylenediamine sulfate solution, followed by 50 µL of FeCl₃ solution to initiate the methylene (B1212753) blue formation.

-

Incubate for 20 minutes at room temperature in the dark.

-

Measure the absorbance at 670 nm using a microplate reader.

-

Calculate the percentage of inhibition for each PAG concentration and determine the IC₅₀ value.

Measurement of H₂S Production in Biological Samples using the Monobromobimane (B13751) (MBB) Method

This protocol provides a sensitive method for quantifying free H₂S in biological samples like plasma or cell lysates.

Materials:

-

Monobromobimane (MBB) solution (10 mM in acetonitrile)

-

Tris-HCl buffer (100 mM, pH 9.5, containing 0.1 mM DTPA)

-

Sulfosalicylic acid (SSA) solution (200 mM)

-

Biological sample (e.g., plasma, cell lysate)

-

RP-HPLC system with a fluorescence detector

Procedure:

-

In a microcentrifuge tube, mix 30 µL of the biological sample with 70 µL of Tris-HCl buffer.

-

Add 50 µL of 10 mM MBB solution to the sample.

-

Incubate the mixture for 30 minutes at room temperature in a low oxygen environment (e.g., 1% O₂) to prevent sulfide oxidation.

-

Stop the reaction by adding 50 µL of 200 mM SSA solution.

-

Centrifuge the sample to pellet any precipitate.

-

Inject an aliquot (e.g., 5 µL) of the supernatant into the RP-HPLC system.

-

Analyze the fluorescent product, sulfide-dibimane (SDB), using an appropriate C18 column and a gradient elution with acetonitrile (B52724) containing 0.1% (v/v) trifluoroacetic acid.

-

Quantify the H₂S concentration by comparing the peak area of SDB to a standard curve generated with known concentrations of sodium sulfide.

Conclusion

This compound is a potent and irreversible inhibitor of cystathionine γ-lyase, a key enzyme in hydrogen sulfide biosynthesis. Its mechanism of action involves the formation of a covalent adduct within the enzyme's active site, leading to its inactivation. The resulting decrease in endogenous H₂S levels has significant downstream effects on cellular signaling, notably on the NF-κB and MAPK pathways. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of this compound's inhibitory activity and its impact on H₂S production. A thorough understanding of the molecular mechanisms of this compound is essential for its application as a research tool and for the development of novel therapeutics targeting H₂S-related pathologies.

References

- 1. Estimation of bacterial hydrogen sulfide production in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound HCl | TargetMol [targetmol.com]

- 3. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]

- 4. Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5′-phosphate (PLP) via Schiff base formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. embopress.org [embopress.org]

- 7. Inhibition of Hydrogen Sulfide Production by Gene Silencing Attenuates Inflammatory Activity by Downregulation of NF-κB and MAP Kinase Activity in LPS-Activated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The cystathionine-γ-lyase inhibitor this compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microbenotes.com [microbenotes.com]

DL-Propargylglycine as an Irreversible Inhibitor of Cystathionine γ-Lyase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-propargylglycine (PAG) is a classical and widely utilized irreversible inhibitor of cystathionine (B15957) γ-lyase (CSE), a key enzyme in the transsulfuration pathway.[1][2][3] CSE, a pyridoxal-5'-phosphate (PLP)-dependent enzyme, is primarily responsible for the endogenous production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with diverse physiological and pathophysiological roles.[4][5][6] This technical guide provides an in-depth overview of the mechanism of action of PAG, its kinetic parameters, experimental protocols for its use, and its effects on cellular signaling pathways.

Mechanism of Irreversible Inhibition

The inhibitory action of this compound on cystathionine γ-lyase is a well-characterized example of mechanism-based inactivation. The process begins with the formation of an external aldimine between the amino group of PAG and the PLP cofactor in the enzyme's active site.[1] Subsequently, a proton is abstracted from the β-position of the alkyne in PAG, leading to the formation of a reactive allene (B1206475) intermediate.[1] This allene is then susceptible to nucleophilic attack by a key amino acid residue in the active site, Tyr¹¹⁴ in human CSE.[1][4] This covalent modification of the tyrosine residue sterically hinders the active site, effectively and irreversibly blocking the enzyme's catalytic activity.[1]

Quantitative Inhibition Data

The efficacy of this compound as an inhibitor of cystathionine γ-lyase has been quantified across various studies. The following table summarizes key kinetic parameters of CSE and its inhibition by PAG. It is important to note that these values can vary depending on the species from which the enzyme is derived and the specific experimental conditions.

| Parameter | Species | Value | Reference |

| K_m_ for L-cystathionine | Human | 0.5 mM | [7] |

| V_max_ for L-cystathionine | Human | 2.5 units/mg | [7] |

| K_i_ for aminoethoxyvinylglycine | Human | 10.5 µM | [7] |

| Inhibitor Concentration for H₂S Production Inhibition | Rat (colonic tissue) | 2 mM (PAG) | [8][9] |

| Inhibitor Concentration for H₂S formation reduction | Mouse (pancreatic acinar cells) | 3 mM (PAG) | [10] |

Signaling Pathways and Logical Relationships

The inhibition of cystathionine γ-lyase by this compound directly impacts the endogenous production of hydrogen sulfide, which in turn affects numerous downstream signaling pathways. H₂S is a pleiotropic signaling molecule involved in vasodilation, neuromodulation, inflammation, and apoptosis.

The following diagram illustrates the enzymatic production of H₂S by CSE and its irreversible inhibition by this compound.

References

- 1. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5'-phosphate (PLP) via Schiff base formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis for the inhibition mechanism of human cystathionine gamma-lyase, an enzyme responsible for the production of H(2)S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. H2S biosynthesis and catabolism: new insights from molecular studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrogen Sulfide Chemical Biology: Pathophysiological roles and detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics and inhibition of recombinant human cystathionine gamma-lyase. Toward the rational control of transsulfuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of inhibitors of hydrogen sulphide synthesis on rat colonic motility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of inhibitors of hydrogen sulphide synthesis on rat colonic motility. | Sigma-Aldrich [sigmaaldrich.com]

- 10. Hydrogen sulfide acts as a mediator of inflammation inacute pancreatitis: in vitro studies using isolated mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DL-Propargylglycine in Hydrogen Sulfide (H₂S) Biosynthesis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (B99878) (H₂S), once known primarily for its toxicity and unpleasant odor, is now recognized as a critical endogenous gasotransmitter, joining the ranks of nitric oxide (NO) and carbon monoxide (CO). It plays a vital role in a myriad of physiological and pathophysiological processes, including vasodilation, neuromodulation, inflammation, and apoptosis. The enzymatic production of H₂S in mammalian tissues is primarily catalyzed by two pyridoxal-5'-phosphate (PLP)-dependent enzymes: cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE, also known as CGL). To elucidate the precise functions of endogenous H₂S, researchers rely on specific pharmacological tools to modulate its synthesis. Among these, DL-Propargylglycine (PAG) has emerged as a cornerstone inhibitor, indispensable for investigating H₂S-dependent signaling pathways.

This technical guide provides an in-depth overview of the role and application of this compound in H₂S biosynthesis research. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize PAG as a tool to explore the multifaceted world of H₂S biology.

This compound: Mechanism of Action and Specificity

This compound is a well-established irreversible inhibitor of cystathionine γ-lyase (CSE).[1] Its inhibitory action is highly specific for CSE over CBS, making it an invaluable tool for dissecting the contributions of CSE-derived H₂S in various biological systems.[2] The mechanism of inhibition involves the propargyl group of PAG forming a covalent bond with the PLP cofactor at the active site of the CSE enzyme, leading to its inactivation.[3] It is important to note that while the DL-racemic mixture is commonly used, it is the L-isoform that is active in inhibiting CSE.[2]

Quantitative Data on this compound Efficacy

The effective concentration of PAG varies depending on the experimental system, including whether it is an in vitro or in vivo study, the cell type or tissue being investigated, and the specific research question. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell/System Type | Reference |

| IC₅₀ for CSE | 40 ± 8 µM | Purified human CSE | [2] |

| IC₅₀ for CSE | 55 µM | Rat liver preparations | [4] |

| Effective Concentration | 100 µM - 10 mM | Various cell culture models | [5][6] |

| H₂S Production Inhibition | Dose-dependent | A549 cells | [7] |

| H₂S Production Inhibition | Significant at 3 mM | Isolated mouse pancreatic acinar cells | [8] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |

| Rat | 10-100 mg/kg | Intravenous (i.v.) | Dose-dependent reduction of organ injury in endotoxemia | [9] |

| Rat | 40 µmols/day | Infusion | Decreased plasma cystine and taurine (B1682933) concentrations | [10] |

| Mouse | Not specified | Not specified | Inhibition of endogenous H₂S production potentiates anti-cancer effects of cisplatin | [6] |

| Rat | Not specified | Intraperitoneal (i.p.) | Dose-dependent decrease in hepatic γ-cystathionase activity | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound to study H₂S biosynthesis.

Inhibition of H₂S Production in Cell Culture

Objective: To investigate the effect of PAG on H₂S production in a specific cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (PAG) stock solution (e.g., 100 mM in sterile water or PBS)

-

Phosphate-buffered saline (PBS)

-

Reagents for H₂S measurement (e.g., Methylene (B1212753) Blue Assay Kit)

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

Procedure:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Prepare working concentrations of PAG by diluting the stock solution in complete cell culture medium. A dose-response experiment (e.g., 0, 1, 5, 10 mM PAG) is recommended to determine the optimal concentration.

-

Remove the existing medium from the cells and wash once with PBS.

-

Add the medium containing the different concentrations of PAG to the respective wells. Include a vehicle control (medium without PAG).

-

Incubate the cells for the desired period (e.g., 24 hours). The incubation time may need to be optimized.

-

After incubation, collect the cell culture supernatant and/or lyse the cells to measure H₂S levels.

-

Measure H₂S concentration using a suitable method, such as the methylene blue assay or a specific H₂S probe.

-

Normalize the H₂S concentration to the total protein content of the cell lysate.

Methylene Blue Assay for H₂S Measurement in Tissue Homogenates

Objective: To quantify the H₂S concentration in tissue samples following in vivo treatment with PAG.

Materials:

-

Tissue sample (e.g., liver, kidney, brain)

-

Ice-cold PBS

-

Zinc acetate (B1210297) solution (1% w/v)

-

N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution (20 mM in 7.2 M HCl)

-

Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

Spectrophotometer

Procedure:

-

Excise the tissue of interest from the animal and immediately place it in ice-cold PBS to wash away any blood.

-

Weigh the tissue and homogenize it in ice-cold PBS (e.g., 10% w/v).

-

In a microcentrifuge tube, mix a known volume of the tissue homogenate (e.g., 100 µL) with zinc acetate solution (e.g., 100 µL) to trap the H₂S as zinc sulfide (ZnS).

-

Add N,N-dimethyl-p-phenylenediamine sulfate solution (e.g., 20 µL) to the mixture.

-

Add FeCl₃ solution (e.g., 20 µL) to initiate the colorimetric reaction.

-

Incubate the mixture at room temperature for 15-20 minutes in the dark.

-

Add TCA solution (e.g., 50 µL) to precipitate proteins.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) for 5 minutes.

-

Transfer the clear supernatant to a 96-well plate.

-

Measure the absorbance at 665-670 nm using a spectrophotometer.

-

Calculate the H₂S concentration based on a standard curve prepared with known concentrations of sodium hydrosulfide (B80085) (NaHS).

Gas Chromatography for H₂S Measurement

Objective: To achieve highly sensitive and specific quantification of H₂S in biological samples.

Principle: Gas chromatography (GC) separates H₂S from other volatile sulfur compounds in a sample, and a sulfur-specific detector, such as a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD), provides sensitive detection.

General Procedure Outline:

-

Sample Preparation: Collect the sample (e.g., headspace gas from a cell culture flask, tissue homogenate) in a gas-tight syringe. For liquid samples, H₂S is often liberated into the headspace by acidification.

-

Injection: Inject a known volume of the gas sample into the GC injection port.

-

Separation: The sample is carried by an inert gas (e.g., helium) through a chromatographic column that separates the components based on their physical and chemical properties.

-

Detection: As H₂S elutes from the column, it enters the sulfur-specific detector, which generates a signal proportional to the amount of H₂S.

-

Quantification: The H₂S concentration is determined by comparing the peak area of the sample to a calibration curve generated from known standards of H₂S gas.

Note: The specific parameters for the GC method (e.g., column type, temperature program, gas flow rates) need to be optimized for the specific instrument and application.

Signaling Pathways and Experimental Workflows

This compound is instrumental in delineating the role of CSE-derived H₂S in various signaling pathways.

H₂S Biosynthesis Pathway and Inhibition by PAG

The primary pathway for H₂S production in many tissues involves the conversion of L-cysteine to L-cystathionine and subsequently to L-cysteine, with H₂S being a byproduct of the latter step catalyzed by CSE. PAG directly inhibits this enzymatic step.

References

- 1. H2S attenuates oxidative stress via Nrf2/NF-κB signaling to regulate restenosis after percutaneous transluminal angioplasty - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitors of bacterial H2S biogenesis targeting antibiotic resistance and tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for Suppressing Hydrogen Sulfide in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of Hydrogen Sulfide in Paramyxovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrogen sulfide acts as a mediator of inflammation inacute pancreatitis: in vitro studies using isolated mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of endogenous hydrogen sulfide formation reduces the organ injury caused by endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of hydrogen sulfide in whole blood by headspace-gas chromatography/mass spectrometry [jstage.jst.go.jp]

- 11. Effect of D,L-propargylglycine on cystathionine metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Click Chemistry Applications of DL-Propargylglycine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-Propargylglycine (Pra) is a non-canonical amino acid that has become an indispensable tool in chemical biology and drug development.[1][2][3] Its terminal alkyne functional group makes it an ideal substrate for bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This allows for the precise and efficient labeling, modification, and conjugation of peptides, proteins, and other biomolecules in complex biological systems. This guide provides a comprehensive overview of the core applications of this compound, detailed experimental protocols, quantitative data for reaction optimization, and visual workflows to illustrate key processes.

Introduction to this compound and Click Chemistry

Structure and Properties of this compound

This compound, or 2-amino-4-pentynoic acid, is a racemic mixture of the D and L enantiomers of propargylglycine (B1618536). Its structure incorporates a terminal alkyne group on the side chain, which is the key to its utility in click chemistry. This alkyne is relatively small and sterically unobtrusive, allowing it to be incorporated into peptide chains or proteins via solid-phase peptide synthesis (SPPS) or metabolic labeling without significantly perturbing the biomolecule's structure or function.

Overview of Click Chemistry: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts.[4] The most prominent of these is the CuAAC reaction, which joins an alkyne (like that in propargylglycine) with an azide (B81097) to form a stable triazole linkage.[5]

Key Features of CuAAC:

-

Bioorthogonal: The alkyne and azide groups are largely inert in biological systems, ensuring the reaction proceeds only between the intended partners.

-

High Efficiency: CuAAC reactions typically proceed to near-quantitative yields under mild, aqueous conditions.[5][6]

-

Robustness: The reaction is tolerant of a wide range of functional groups found in biological molecules.

-

Stable Linkage: The resulting 1,2,3-triazole ring is chemically stable, making it an excellent linker for bioconjugation.[5]

Core Applications in Research and Drug Development

The ability to specifically introduce a reactive "handle" into biomolecules has made this compound a versatile tool.

Metabolic Labeling and Proteomics

One of the most powerful applications of propargylglycine is in metabolic labeling for the study of newly synthesized proteins.[7][8][9][10] Cells are cultured in media where a natural amino acid (like methionine) is replaced with an alkyne-containing analog such as L-homopropargylglycine (L-HPG), a close analog of this compound.

The process involves:

-

Incorporation: Cells take up L-HPG and incorporate it into newly synthesized proteins during translation.

-

Lysis and "Click" Reaction: The cells are lysed, and the alkyne-labeled proteome is reacted with an azide-functionalized reporter tag (e.g., a fluorophore like TAMRA-azide or an affinity tag like biotin-azide) via CuAAC.

-

Analysis: The labeled proteins can then be visualized by fluorescence microscopy or enriched using affinity purification (e.g., with streptavidin beads for biotin-tagged proteins) for subsequent identification and quantification by mass spectrometry.[11][12][13]

This technique, often termed Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT), enables the specific analysis of translational activity and dynamic changes in the proteome in response to various stimuli.

Peptide Synthesis and Bioconjugation

This compound is readily used as a building block in solid-phase peptide synthesis (SPPS).[14] Once incorporated into a peptide sequence, the alkyne side chain serves as a convenient point for modification. This has been widely used to:

-

Cyclize Peptides: Peptides containing both an azide (e.g., from azidolysine) and propargylglycine can be cyclized via intramolecular CuAAC to create constrained structures with potentially enhanced stability and biological activity.[15]

-

Attach Payloads: Drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains can be "clicked" onto the peptide to improve its therapeutic properties.

-

Create Peptide-Based Probes: Fluorophores or quencher molecules can be attached to create probes for studying enzyme activity or protein-protein interactions.

Drug Discovery and Development

The triazole ring formed during the click reaction is not just a linker; it can act as a mimic for an amide bond, which is a key structural feature in many biologically active molecules.[15] This has led to the use of this compound in:

-

Developing Peptidomimetics: Creating novel peptide-like molecules with improved pharmacological properties.

-

Constructing Proteolysis-Targeting Chimeras (PROTACs): The click reaction provides a reliable method for linking a protein-binding ligand to an E3 ligase-recruiting ligand.

-

Activity-Based Protein Profiling (ABPP): Propargylglycine can be incorporated into inhibitor scaffolds to create probes that covalently label active enzymes, allowing for their identification and characterization.

Quantitative Data for this compound Click Reactions

The efficiency of the CuAAC reaction is dependent on several factors, including the copper source, ligands, and reducing agents. The tables below summarize typical conditions and outcomes.

Table 1: Typical Reagent Concentrations for CuAAC Bioconjugation

| Reagent | Concentration Range | Purpose |

| Alkyne-Biomolecule | 10 µM - 500 µM | The substrate containing this compound. |

| Azide-Tag | 1.5 - 10 equivalents | The reporter or payload to be attached. |

| CuSO₄ | 50 µM - 1 mM | Source of Copper(II) catalyst. |

| Sodium Ascorbate | 1 mM - 5 mM | Reducing agent to generate active Cu(I) in situ.[16] |

| Ligand (e.g., THPTA, TBTA) | 100 µM - 2 mM | Stabilizes the Cu(I) oxidation state and improves reaction efficiency.[6] |

Table 2: Comparative Data on Reaction Conditions for Peptide Cyclization

| Copper Source | Ligand/Additive | Solvent | Temperature (°C) | Yield (Monomeric Cycle) | Reference |

| CuI (1.5 eq) | Piperidine | DMF | Room Temp | Good | [15] |

| CuSO₄/Ascorbate | None | H₂O/tBuOH | 75 | Moderate | [16] |

| CuBr | None | H₂O/tBuOH | Room Temp | Low to None | [16] |

Note: Yields are highly dependent on the specific peptide sequence and concentration. The free α-amino acid portion of unprotected propargylglycine can chelate and decrease the effective Cu(I) concentration, sometimes necessitating higher temperatures or the use of a protecting group (e.g., Boc) on the nitrogen for efficient reaction.[16][17]

Detailed Experimental Protocols

Protocol: Metabolic Labeling of Proteins with L-Homopropargylglycine (HPG)

This protocol is adapted for labeling adherent mammalian cells in culture.

Materials:

-

Methionine-free DMEM

-

L-Homopropargylglycine (HPG) stock solution (100 mM in DMSO)

-

Complete DMEM

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Cell Culture: Plate cells (e.g., HeLa or HEK293) in a 6-well plate and grow to ~80% confluency in complete DMEM.

-

Starvation (Optional but Recommended): Aspirate the medium, wash the cells once with warm PBS, and then add methionine-free DMEM. Incubate for 30-60 minutes to deplete intracellular methionine pools.

-

Labeling: Add HPG stock solution to the methionine-free medium to a final concentration of 50-100 µM.

-

Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a CO₂ incubator. For pulse-chase experiments, replace the HPG-containing medium with complete DMEM after the pulse period.

-

Harvesting: Aspirate the medium and wash the cells twice with cold PBS.

-

Lysis: Add 200 µL of cold cell lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the HPG-labeled proteome.

-

Quantification: Determine the protein concentration using a standard assay (e.g., BCA). The lysate is now ready for the CuAAC reaction.

Protocol: On-Bead CuAAC for Enrichment of Labeled Proteins

This protocol describes the "clicking" of a biotin-azide tag onto HPG-labeled proteins followed by affinity purification.

Materials:

-

HPG-labeled protein lysate (from Protocol 4.1)

-

Biotin-Azide stock solution (10 mM in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand stock (10 mM in DMSO)

-

CuSO₄ stock solution (50 mM in water)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with 0.1% SDS)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

1 mg of HPG-labeled protein lysate

-

Adjust volume to 400 µL with PBS

-

5 µL Biotin-Azide stock (final conc. ~100 µM)

-

10 µL TCEP stock (final conc. ~1 mM)

-

5 µL TBTA stock (final conc. ~100 µM)

-

-

Initiation: Add 5 µL of CuSO₄ stock solution (final conc. ~500 µM). Vortex briefly.

-

Reaction: Incubate at room temperature for 1-2 hours with gentle rotation.

-

Enrichment: Add 50 µL of a 50% slurry of streptavidin-agarose beads to the reaction mixture.

-

Binding: Incubate for 1.5 hours at room temperature with rotation to capture the biotinylated proteins.

-

Washing: Pellet the beads by centrifugation (1,500 x g for 2 min). Discard the supernatant. Wash the beads extensively:

-

2x with PBS + 1% SDS

-

2x with 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0

-

2x with PBS

-

-

Elution/Digestion: The enriched proteins can be eluted with a biotin-containing buffer or, more commonly for proteomics, subjected to on-bead digestion with trypsin for subsequent LC-MS/MS analysis.

Visualizing Workflows and Concepts

The following diagrams illustrate the key processes involving this compound.

Caption: General workflow for using this compound in click chemistry applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 50428-03-0 | FP49054 | Biosynth [biosynth.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic labeling with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic labeling of proteins for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. liverpool.ac.uk [liverpool.ac.uk]

- 10. Metabolic Labeling and Chemoselective Ligation | Thermo Fisher Scientific - US [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Modeling Experimental Design for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of DL-Propargylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Propargylglycine (PAG), a racemic mixture of 2-amino-4-pentynoic acid, is a potent and irreversible inhibitor of the enzyme cystathionine (B15957) γ-lyase (CSE). By inactivating this key enzyme in the transsulfuration pathway, this compound effectively blocks the endogenous production of hydrogen sulfide (B99878) (H₂S), a critical gaseous signaling molecule. This inhibitory action has established this compound as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of H₂S in a multitude of biological systems. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the relevant biochemical pathways.

Discovery and Core Properties

The pioneering work on the inhibitory action of acetylenic compounds on enzymes led to the identification of propargylglycine (B1618536) as a potent inactivator of γ-cystathionase (now known as cystathionine γ-lyase or CSE) in the early 1970s. A seminal publication by R. H. Abeles and C. T. Walsh in 1973 described the in vitro and in vivo inactivation of this enzyme by propargylglycine, laying the groundwork for its use as a specific inhibitor.[1] This discovery opened the door for researchers to pharmacologically manipulate endogenous H₂S levels and elucidate its diverse roles in physiology and disease.

This compound is a glycine (B1666218) derivative containing a reactive alkyne group.[2] This functional group is central to its mechanism of action as a suicide inhibitor. The compound is typically available as a white to off-white crystalline solid and is soluble in aqueous solutions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Synonyms | 2-Amino-4-pentynoic acid, PAG |

| CAS Number | 64165-64-6 (for DL form) |

| Molecular Formula | C₅H₇NO₂ |

| Molecular Weight | 113.11 g/mol |

| Appearance | White to off-white powder |

| Storage Temperature | 2-8°C |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A classical approach, based on the work of Gershon et al. (1954), involves the alkylation of a glycine precursor with a propargyl halide.[3] Below is a representative experimental protocol adapted from established synthetic methodologies.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

-

Diethyl 2-acetamidomalonate

-

Sodium ethoxide

-

Propargyl bromide

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Diethyl ether

-

Standard laboratory glassware and equipment

Procedure:

-

Alkylation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl 2-acetamidomalonate in absolute ethanol. To this solution, add a freshly prepared solution of sodium ethoxide in ethanol dropwise with stirring. After the addition is complete, add propargyl bromide dropwise. The reaction mixture is then refluxed for several hours until the reaction is complete (monitored by TLC).

-

Hydrolysis and Decarboxylation: After cooling, the reaction mixture is filtered to remove any inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting residue is hydrolyzed by refluxing with concentrated hydrochloric acid. This step also facilitates the decarboxylation of the malonic ester derivative to yield the amino acid hydrochloride.

-

Isolation and Purification: The acidic solution is cooled, and the precipitated product is collected by filtration. The crude this compound hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/water. The free amino acid can be obtained by neutralizing the hydrochloride salt with a base, such as sodium hydroxide, to its isoelectric point, followed by crystallization.

Note: This is a generalized protocol. Researchers should consult specific literature for detailed reaction conditions, stoichiometry, and safety precautions.

Mechanism of Action: Irreversible Inhibition of Cystathionine γ-Lyase

This compound acts as a mechanism-based inactivator, or "suicide inhibitor," of cystathionine γ-lyase (CSE). The enzyme's catalytic mechanism involves a pyridoxal-5'-phosphate (PLP) cofactor, which forms a Schiff base with a lysine (B10760008) residue in the active site.

The inhibition by this compound proceeds as follows:

-

This compound enters the active site of CSE and forms an external aldimine with the PLP cofactor.

-

The enzyme then catalyzes the abstraction of a proton from the α-carbon of propargylglycine.

-

This leads to a rearrangement of the molecule, forming a reactive allene (B1206475) intermediate.

-

A nucleophilic residue in the active site of the enzyme attacks this allene, forming a stable, covalent adduct.

-

This covalent modification irreversibly inactivates the enzyme, thereby blocking the production of H₂S.

Quantitative Analysis of Inhibitory Activity

The potency of this compound as a CSE inhibitor has been quantified in various studies. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to express the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Table 2: Inhibitory Activity of this compound against Cystathionine γ-Lyase

| Parameter | Enzyme Source | Assay Condition | Value | Reference |

| IC₅₀ | Recombinant Human CSE | Methylene blue assay | 40 ± 8 µM | [4] |

| IC₅₀ | Rat Liver Preparations | H₂S synthesis activity | 55 µM | [5] |

The Hydrogen Sulfide Signaling Pathway and its Inhibition

Cystathionine γ-lyase is a central enzyme in the transsulfuration pathway, which is responsible for the metabolism of sulfur-containing amino acids and the production of H₂S. H₂S, in turn, modulates a wide array of physiological processes through various signaling mechanisms.

Applications in Research and Drug Development

The ability of this compound to selectively inhibit H₂S production has made it an indispensable tool in several research areas:

-

Cardiovascular Research: Investigating the role of H₂S in blood pressure regulation, vasodilation, and ischemia-reperfusion injury.[5]

-

Neuropharmacology: Studying the neuromodulatory functions of H₂S in the central and peripheral nervous systems.

-

Metabolic Studies: Elucidating the involvement of the transsulfuration pathway in various metabolic processes.

-

Inflammation and Immunology: Exploring the pro- and anti-inflammatory roles of H₂S.

Furthermore, as our understanding of the therapeutic potential of modulating H₂S signaling grows, this compound and its derivatives serve as important lead compounds in the development of novel therapeutics for a range of diseases, including hypertension, inflammatory conditions, and certain types of cancer.

Conclusion

This compound has proven to be a robust and reliable pharmacological tool for the study of hydrogen sulfide biology. Its well-characterized mechanism of irreversible inhibition of cystathionine γ-lyase allows for the specific depletion of endogenous H₂S, enabling researchers to dissect its complex signaling networks. This technical guide has provided a detailed overview of the discovery, synthesis, and application of this compound, intended to serve as a valuable resource for scientists and professionals in the field of drug development and biomedical research. The continued use of this important inhibitor will undoubtedly lead to further insights into the multifaceted roles of hydrogen sulfide in health and disease.

References

Biochemical properties of DL-Propargylglycine.

An In-Depth Technical Guide to the Biochemical Properties of DL-Propargylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PAG), a structural analog of glycine, is a potent and widely utilized biochemical tool primarily known as an irreversible inhibitor of the enzyme cystathionine (B15957) γ-lyase (CGL, also known as CSE). By targeting this key enzyme in the transsulfuration pathway, PAG effectively modulates the endogenous production of hydrogen sulfide (B99878) (H₂S), a critical gasotransmitter involved in a myriad of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, enzyme inhibition kinetics, metabolic fate, and diverse cellular effects. Detailed experimental methodologies and quantitative data are presented to support researchers in the fields of biochemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a white to off-white powder with the chemical formula C₅H₇NO₂.[1] It is soluble in aqueous solutions and common laboratory solvents like DMSO.[2]

| Property | Value | Reference(s) |

| IUPAC Name | 2-aminopent-4-ynoic acid | [1] |

| Synonyms | PAG, DL-Pra-OH, 2-Amino-4-pentynoic acid | [3][4] |

| Molecular Formula | C₅H₇NO₂ | [1][3] |

| Molecular Weight | 113.11 g/mol | [1] |

| CAS Number | 64165-64-6 | [3] |

| Appearance | White to off-white powder | [2] |

| Solubility | Soluble in Water or DMSO (up to 10 mg/ml) | [2] |

Mechanism of Action and Enzyme Inhibition

Primary Target: Cystathionine γ-lyase (CGL/CSE)

The principal biochemical action of this compound is the irreversible inhibition of cystathionine γ-lyase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[2][5] CGL is a central enzyme in the reverse transsulfuration pathway, catalyzing the conversion of cystathionine to cysteine, α-ketobutyrate, and ammonia.[6] It is also a major source of endogenous hydrogen sulfide (H₂S) in mammalian tissues.[5][7]

PAG acts as a "suicide inhibitor."[8] The inhibition mechanism involves a series of steps within the enzyme's active site[6][9]:

-

Transaldimination: PAG forms an external aldimine (Schiff base) with the PLP cofactor, displacing the conserved lysine (B10760008) residue that normally binds PLP.[6]

-

Allene (B1206475) Formation: An active site residue facilitates the abstraction of a proton, leading to the formation of a reactive allene intermediate.[9]

-

Covalent Modification: A nucleophilic residue within the active site (e.g., Tyrosine 133 in Toxoplasma gondii CGL) attacks the allene intermediate.[9]

-

Irreversible Inactivation: This attack results in the formation of a stable, covalent adduct between the inhibitor and the enzyme, rendering it permanently inactive.[9]

Enzyme Inhibition Kinetics

This compound has been characterized primarily by its half-maximal inhibitory concentration (IC₅₀). While it is a potent inhibitor of CGL, it is important to note that it can also affect other PLP-dependent enzymes, indicating a need for careful interpretation of results in complex biological systems.[10]

| Enzyme/Process | System | IC₅₀ Value | Reference(s) |

| Cystathionine-γ-lyase (CSE) | Rat Liver Preparations | 55 µM | [2][4] |

| Methionine γ-lyase (MGL) | - | Inhibited | [10] |

| L-alanine transaminase (ALT) | - | Inhibited | [10] |

| Alanine aminotransferase | Rat Liver | Activity decreased to ~35% of control | [11] |

Impact on the Transsulfuration Pathway

By inhibiting CGL, PAG blocks a critical step in sulfur amino acid metabolism. This leads to the accumulation of the CGL substrate, cystathionine, in various tissues, including the liver, kidney, and brain.[11][12] The pathway is central to generating cysteine for glutathione (B108866) synthesis and producing H₂S.

Metabolism and Toxicology

Metabolic Fate

Following administration in rats, this compound is metabolized, with a significant intermediate identified as N-[N-gamma-glutamyl(propargylglycyl)]glycine (γ-Glu-PPG-Gly), a glutathione analog.[13] The concentration of this metabolite in the liver increases in a dose-dependent manner with PAG administration.[13] Inhibition of CGL also leads to the excretion of unusual sulfur-containing amino acids in the urine.[11]

Toxicology Profile

The toxicity of propargylglycine (B1618536) is stereospecific. While the DL-racemic mixture is widely used, studies have shown that the D-isomer is nephrotoxic. D-propargylglycine itself is not the toxic agent; rather, it is metabolized by D-amino-acid oxidase in the renal proximal tubules to a toxic metabolite.[14] This leads to cellular injury, impairing reabsorption and causing symptoms such as polyuria, glycosuria, and aminoaciduria.[14]

Cellular and Physiological Effects

The inhibition of H₂S synthesis by PAG has made it an invaluable tool for exploring the gasotransmitter's role in various systems.

-

Cardiovascular System: The effects of PAG are complex. It has been shown to protect against myocardial injury in a rat model of chronic intermittent hypoxia by reducing endoplasmic reticulum stress.[15] In a model of angiotensin-II-induced hypertension, PAG reduced blood pressure and renal injury.[16] However, in healthy control rats, PAG has been observed to induce myocardial dysfunction and oxidative stress.[15]

-

Cancer Biology: PAG has demonstrated anti-invasive properties in human fibrosarcoma cells. This effect was linked to a reduction in cellular metallothionein (B12644479) content and decreased activity of matrix metalloproteinases (MMPs).[17]

-

Neurobiology: PAG is used in neuroscience to investigate the roles of H₂S as a neuromodulator and signaling molecule in the brain.[3][18]

-

Inflammation: By blocking H₂S production, PAG can reduce inflammation in various rodent models, including pancreatitis and edema.[4]

Experimental Protocols

In Vitro CGL/CSE Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on CGL activity by measuring the production of H₂S.

Materials:

-

Recombinant or purified CGL/CSE enzyme.

-

Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.

-

Substrate: L-cysteine (10 mM solution in buffer).

-

Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM solution).

-

Inhibitor: this compound stock solution in buffer.

-

H₂S Detection Reagent: Zinc Acetate (B1210297) (1% w/v) as a trapping solution.

-

Colorimetric Reagents: N,N-dimethyl-p-phenylenediamine sulfate (B86663) (DMPED) and FeCl₃.

-

96-well microplate and plate reader.

Methodology:

-

Enzyme Preparation: Prepare a working solution of CGL enzyme in assay buffer containing PLP.

-

Inhibitor Incubation: In a 96-well plate, add varying concentrations of this compound to the wells. Add the CGL enzyme solution and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding. Include a "no inhibitor" control.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the L-cysteine substrate to all wells.

-

H₂S Trapping: Immediately cover the plate with a sealer that has a corresponding plate containing zinc acetate solution to trap the H₂S gas produced.

-

Reaction Incubation: Incubate the reaction plate at 37°C for a specified time (e.g., 60 minutes).

-

Colorimetric Detection (Methylene Blue Formation):

-

Transfer the zinc acetate trapping solution (which now contains zinc sulfide) to a new microplate.

-

Add DMPED solution, followed by FeCl₃ solution.

-

Incubate in the dark for 20 minutes to allow for the formation of methylene (B1212753) blue.

-

-

Data Acquisition: Measure the absorbance at ~670 nm using a microplate reader.

-

Analysis: Calculate the percentage of inhibition for each PAG concentration relative to the control. Plot the data to determine the IC₅₀ value.

In Vivo Experimental Workflow for Studying PAG Effects

This outlines a general workflow for investigating the physiological effects of PAG in a rodent model.

Conclusion

This compound is an indispensable tool for probing the biology of the transsulfuration pathway and hydrogen sulfide signaling. Its well-characterized mechanism as an irreversible inhibitor of cystathionine γ-lyase allows for the targeted depletion of endogenous H₂S, revealing its role in a wide array of physiological systems from the cardiovascular to the nervous system. Researchers using this compound should remain cognizant of its potential off-target effects on other PLP-dependent enzymes and the specific toxicity associated with its D-isomer. This guide provides the foundational biochemical knowledge and experimental context necessary for the effective application of this compound in scientific research and drug development.

References

- 1. This compound | C5H7NO2 | CID 95575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 64165-64-6 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Structural basis for the inhibition mechanism of human cystathionine gamma-lyase, an enzyme responsible for the production of H(2)S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The cystathionine-γ-lyase inhibitor this compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PLP-dependent H2S Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5'-phosphate (PLP) via Schiff base formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unusual metabolism of sulfur-containing amino acids in rats treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of D,L-propargylglycine on cystathionine metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A new metabolite of propargylglycine, gamma-glutamylpropargylglycylglycine, in liver of D,L-propargylglycine-administered rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nephrotoxicity of D-proparglyglycine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound protects against myocardial injury induced by chronic intermittent hypoxia through inhibition of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound reduces blood pressure and renal injury but increases kidney weight in angiotensin-II infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition effect of propargylglycine on human fibrosarcoma HT-1080 cell invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Enzymatic Pathways Affected by DL-Propargylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Propargylglycine (PAG) is a potent, irreversible inhibitor of key enzymes in sulfur amino acid metabolism, primarily targeting cystathionine (B15957) γ-lyase (CSE). This inhibition has profound effects on cellular processes by modulating the levels of critical signaling molecules, most notably hydrogen sulfide (B99878) (H₂S). This technical guide provides a comprehensive overview of the enzymatic pathways affected by PAG, detailed experimental protocols for studying its inhibitory effects, and quantitative data on its efficacy. Visualizations of the relevant pathways and experimental workflows are included to facilitate a deeper understanding of the molecular mechanisms at play. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating the therapeutic potential of targeting H₂S-producing enzymes.

Introduction

This compound (PAG) is a well-established tool in biochemical and pharmacological research due to its specific and irreversible inhibition of cystathionine γ-lyase (CSE), an enzyme also known as γ-cystathionase (CTH or CGL).[1][2] CSE is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a central role in the reverse transsulfuration pathway, a critical metabolic route for the synthesis of L-cysteine from L-methionine.[3] A key function of CSE is the endogenous production of hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological and pathophysiological roles.[4] By inhibiting CSE, PAG effectively reduces the biosynthesis of H₂S, making it an invaluable pharmacological tool for investigating the roles of this gasotransmitter in various biological systems.[5][6]

This guide will delve into the core enzymatic pathways affected by PAG, with a primary focus on the transsulfuration pathway and the consequent modulation of H₂S signaling.

The Primary Enzymatic Target: Cystathionine γ-Lyase (CSE)

The principal molecular target of this compound is cystathionine γ-lyase.[1] CSE catalyzes the final step in the reverse transsulfuration pathway, converting cystathionine into L-cysteine, α-ketobutyrate, and ammonia.[3]

The Transsulfuration Pathway

The transsulfuration pathway is essential for the metabolism of sulfur-containing amino acids, connecting the methionine and cysteine metabolic pathways. In mammals, this pathway operates in the "reverse" direction to synthesize cysteine from the essential amino acid methionine.

Hydrogen Sulfide (H₂S) Signaling

A critical consequence of CSE activity is the production of H₂S, a gasotransmitter involved in a myriad of physiological processes, including vasodilation, neuromodulation, and inflammation.[4] PAG's inhibition of CSE leads to a reduction in endogenous H₂S levels, thereby affecting these signaling pathways.

Quantitative Data on CSE Inhibition by this compound

The inhibitory potency of PAG against CSE has been quantified in various studies. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to describe the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

| Inhibitor | Enzyme | Species | IC₅₀ (µM) | Reference(s) |

| This compound (PAG) | Cystathionine γ-lyase (CSE) | Human | 40 | [7][8] |

| β-Cyanoalanine (BCA) | Cystathionine γ-lyase (CSE) | Human | 14 | [7][8] |

| Aminooxyacetic acid (AOAA) | Cystathionine γ-lyase (CSE) | Human | 1.1 | [7] |

| Aminooxyacetic acid (AOAA) | Cystathionine β-synthase (CBS) | Human | 8.5 | [7] |

Note: Lower IC₅₀ values indicate greater potency.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of CSE by PAG.

Cystathionine γ-Lyase (CSE) Activity Assay

This protocol is based on the colorimetric detection of cysteine produced from the enzymatic cleavage of cystathionine.

Materials:

-

Purified CSE enzyme

-

This compound (PAG) stock solution

-

L-Cystathionine substrate solution

-

Reaction Buffer: 200 mM Bis-Tris Propane, pH 8.25

-

Bovine Serum Albumin (BSA)

-

Pyridoxal-5'-phosphate (PLP)

-

Dithiothreitol (DTT)

-

Acid ninhydrin (B49086) reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube, prepare a master mix containing the reaction buffer, BSA (0.5 mg/mL), PLP (50 µM), and DTT (1 mM).

-

Inhibitor Incubation: In the wells of a 96-well plate, add varying concentrations of PAG to the reaction mixture. Include a control well with no inhibitor.

-

Enzyme Addition: Add the purified CSE enzyme to each well to a final concentration appropriate for the assay. Incubate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the Reaction: Add the L-cystathionine substrate solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Stop the Reaction and Develop Color: Add the acid ninhydrin reagent to each well to stop the reaction and react with the cysteine produced. Heat the plate as required by the specific ninhydrin protocol to develop the color.

-

Measure Absorbance: Read the absorbance at 560 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each PAG concentration relative to the control and determine the IC₅₀ value.

Hydrogen Sulfide (H₂S) Production Assay (Methylene Blue Method)

This protocol measures the H₂S produced by CSE using L-cysteine as a substrate. The H₂S is trapped and reacts to form methylene (B1212753) blue, which is quantified spectrophotometrically.

Materials:

-

Tissue homogenate or purified CSE

-

This compound (PAG) stock solution

-

L-Cysteine substrate solution

-

Pyridoxal-5'-phosphate (PLP)

-

Zinc acetate (B1210297) solution (1% w/v)

-

N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution in HCl

-

Ferric chloride (FeCl₃) solution in HCl

-

Trichloroacetic acid (TCA)

-

Microcentrifuge tubes

-

Spectrophotometer

Procedure:

-

Prepare Reaction Vials: In microcentrifuge tubes, add the tissue homogenate or purified CSE in a suitable buffer.

-

Inhibitor Pre-incubation: Add varying concentrations of PAG to the tubes. Include a control without PAG. Pre-incubate at 37°C for 15 minutes.

-

Initiate H₂S Production: Add L-cysteine and PLP to each tube to start the reaction. In the center well of the reaction vessel (or a suspended cap), place a piece of filter paper soaked in zinc acetate to trap the H₂S gas produced.

-

Incubation: Seal the tubes and incubate at 37°C for 60 minutes.

-

Methylene Blue Formation: After incubation, add the N,N-dimethyl-p-phenylenediamine sulfate solution and the FeCl₃ solution to the zinc acetate trap. This will react with the trapped zinc sulfide to form methylene blue.

-

Stop the Reaction: Add TCA to the main reaction mixture to stop the enzymatic reaction.

-

Color Development: Allow the color to develop for 15-20 minutes at room temperature.

-

Measure Absorbance: Transfer the colored solution to a cuvette and measure the absorbance at 670 nm.

-

Quantification: Calculate the concentration of H₂S produced using a standard curve prepared with NaHS.

Determination of Kinetic Parameters for Irreversible Inhibition (kᵢₙₐcₜ and Kᵢ)

For irreversible inhibitors like PAG, determining the inactivation rate constant (kᵢₙₐcₜ) and the inhibitor constant (Kᵢ) provides a more detailed characterization of the inhibition mechanism than a simple IC₅₀ value.

Procedure (Discontinuous Assay):

-

Pre-incubation: Incubate the CSE enzyme with various concentrations of PAG for different time intervals.

-

Sampling: At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into a substrate-containing solution to measure the remaining enzyme activity. The dilution should be large enough to prevent further significant inhibition during the activity measurement.

-

Activity Measurement: Measure the initial rate of the enzymatic reaction for each sample.

-

Data Analysis:

-

Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each PAG concentration. The slope of this line gives the observed rate of inactivation (kₒᵦₛ).

-

Plot the kₒᵦₛ values against the corresponding PAG concentrations.

-

Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine kᵢₙₐcₜ (the maximum rate of inactivation) and Kᵢ (the concentration of inhibitor that gives half-maximal inactivation).[9]

-

Logical Relationship of this compound's Action

The following diagram illustrates the logical cascade of events following the introduction of PAG into a biological system containing CSE.

Conclusion

This compound is a powerful research tool for elucidating the roles of cystathionine γ-lyase and its product, hydrogen sulfide, in health and disease. Its irreversible mechanism of inhibition provides a robust method for depleting H₂S levels and studying the downstream consequences. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at understanding and targeting the transsulfuration pathway. A thorough comprehension of the enzymatic pathways affected by PAG is crucial for the continued exploration of H₂S-based therapeutics.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. This compound cystathionineγ-lyaseinhibitor 64165-64-6 [sigmaaldrich.com]

- 3. Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]

- 5. The cystathionine-γ-lyase inhibitor this compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cystathionine-γ-lyase inhibitor this compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

The Alkyne Group: A Locus of Potent and Versatile Functionality in DL-Propargylglycine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Propargylglycine (PAG), a non-proteinogenic amino acid, has emerged as a powerful tool in biochemical research and drug development. The strategic incorporation of a terminal alkyne group within its structure bestows upon it a unique chemical reactivity that underlies its significance. This guide delves into the multifaceted roles of the alkyne moiety, focusing on its function as a "warhead" for mechanism-based irreversible enzyme inhibition and as a versatile chemical handle for bioconjugation via click chemistry. We will explore its mechanism of action against key enzymatic targets, present relevant quantitative data, detail experimental protocols, and provide visual representations of the underlying biochemical pathways and experimental workflows.

The Alkyne Moiety as a Key to Irreversible Enzyme Inhibition

The terminal alkyne of this compound is the cornerstone of its activity as a "suicide inhibitor." This reactive group is relatively inert until it is acted upon by the target enzyme. Once in the active site, the enzyme's own catalytic machinery transforms the alkyne into a highly reactive intermediate, which then covalently and irreversibly binds to an active site residue, leading to the inactivation of the enzyme.

Mechanism of Action Against Key Enzyme Targets

This compound has been demonstrated to be a potent irreversible inhibitor of several key enzymes, primarily those involved in amino acid metabolism.

-

Cystathionine (B15957) γ-lyase (CSE or CTH): PAG is a well-established inhibitor of CSE, a crucial enzyme in the transsulfuration pathway responsible for the production of cysteine and the gaseous signaling molecule, hydrogen sulfide (B99878) (H₂S)[1][2][3]. The inhibition of CSE by PAG has been instrumental in elucidating the physiological roles of H₂S in cardiovascular and neurological systems[4][5]. The proposed mechanism involves the enzyme-catalyzed formation of a reactive allene (B1206475) intermediate from the alkyne group, which then covalently modifies the pyridoxal-5'-phosphate (PLP) cofactor or a nearby active site residue[6].

-

Proline Dehydrogenase (PRODH): N-propargylglycine (N-PPG), a derivative of PAG, is a suicide inhibitor of PRODH, a mitochondrial enzyme critical for cancer cell metabolism[7][8]. The inactivation mechanism involves the formation of a covalent adduct between the alkyne group, the FAD cofactor, and a conserved lysine (B10760008) residue in the enzyme's active site[7][9]. This irreversible inhibition leads to the accumulation of proline and has shown anti-cancer activity[7].

-

Cystathionine γ-synthase: In bacteria and plants, PAG targets cystathionine γ-synthase, an enzyme essential for methionine biosynthesis[10][11]. This inhibition leads to methionine auxotrophy and growth inhibition, highlighting its potential as an antimicrobial agent[11].

Quantitative Data on this compound Inhibition

The potency and kinetics of enzyme inhibition by this compound have been quantified in various studies. The following tables summarize key data for its primary targets.

| Enzyme Target | Species/System | Inhibition Parameter | Value | Reference(s) |

| Cystathionine γ-lyase (CSE) | Rat liver preparations | IC₅₀ | 55 µM | [3] |

| Proline Dehydrogenase (PRODH) | Thermus thermophilus | Kᵢ | 0.8 ± 0.2 mM | [12] |

| Proline Dehydrogenase (PRODH) | Thermus thermophilus | kᵢₙₐ꜀ₜ | 0.43 ± 0.05 min⁻¹ | [12] |

Table 1: In Vitro Inhibition of Target Enzymes by Propargylglycine. IC₅₀ represents the concentration of inhibitor required to reduce enzyme activity by 50%. Kᵢ is the inhibition constant, and kᵢₙₐ꜀ₜ is the maximal rate of inactivation.

| Animal Model | Application | Dosage Range | Route of Administration | Reference(s) |

| Rodent | Reduction of H₂S-associated inflammation | 25-100 mg/kg | Intraperitoneal (IP) | [3] |

| Mouse | Reduction of brain PRODH protein | 50 mg/kg (daily) | Oral gavage | [7][8][13] |

Table 2: In Vivo Dosages of Propargylglycine in Rodent Models.

The Alkyne Group as a Handle for Bioconjugation: Click Chemistry

Beyond its role in enzyme inhibition, the terminal alkyne of this compound serves as a versatile chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction[14][15]. This highly efficient and specific reaction allows for the covalent attachment of molecules containing an azide (B81097) group to PAG-modified proteins or other biomolecules.

This has significant applications in:

-

Metabolic Labeling: PAG can be incorporated into newly synthesized proteins in place of methionine, allowing for the subsequent attachment of fluorescent probes or affinity tags for visualization and proteomic analysis[1].

-